potassium (1-cyclopropylethenyl)trifluoroboranuide
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Overview
Description
Potassium (1-cyclopropylethenyl)trifluoroboranuide is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique reactivity and stability. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their utility in various synthetic transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-cyclopropylethenyl)trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium trifluoroborate under specific conditions. The process generally includes the use of a base such as potassium hydroxide to facilitate the formation of the trifluoroborate salt. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference, ensuring high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Potassium (1-cyclopropylethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl halides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted cyclopropyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (1-cyclopropylethenyl)trifluoroboranuide has several applications in scientific research:
Mechanism of Action
The mechanism by which potassium (1-cyclopropylethenyl)trifluoroboranuide exerts its effects involves the activation of the trifluoroborate group under basic conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as cross-coupling reactions, to form new bonds and structures . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Potassium cyclopropyltrifluoroborate: Similar in structure but lacks the ethenyl group, making it less versatile in certain reactions.
Potassium (2-cyclopropylethenyl)trifluoroboranuide: An isomer with different reactivity patterns due to the position of the ethenyl group.
Uniqueness
Potassium (1-cyclopropylethenyl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
1978375-79-9 |
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Molecular Formula |
C5H7BF3K |
Molecular Weight |
174 |
Purity |
95 |
Origin of Product |
United States |
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